![molecular formula C16H24N2O6 B14043969 Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)
Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate is a chemical compound with the molecular formula C16H28N2O6. It is a spiro compound, characterized by a unique bicyclic structure that includes both oxygen and nitrogen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate typically involves the reaction of 2-oxa-7-azaspiro[3.5]nonane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
Uniqueness
Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate is unique due to its specific spirocyclic structure, which imparts distinctive chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C16H24N2O6 |
|---|---|
Molekulargewicht |
340.37 g/mol |
IUPAC-Name |
bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate |
InChI |
InChI=1S/C16H24N2O6/c19-11(23-13-15(9-17-13)1-5-21-6-2-15)12(20)24-14-16(10-18-14)3-7-22-8-4-16/h13-14,17-18H,1-10H2 |
InChI-Schlüssel |
JIQJOJOZCLHWRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12CNC2OC(=O)C(=O)OC3C4(CCOCC4)CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


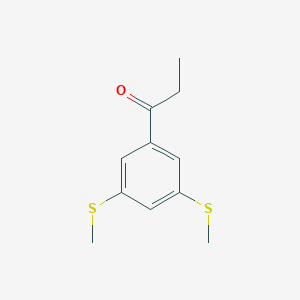
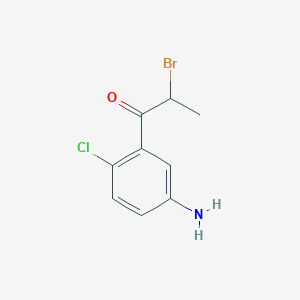
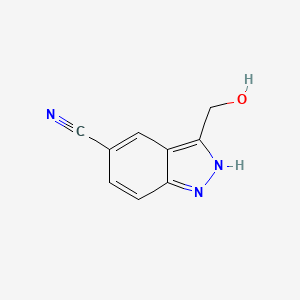
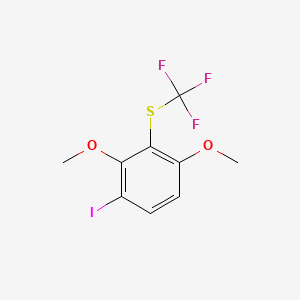
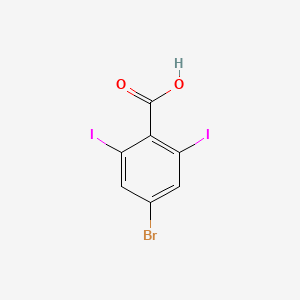

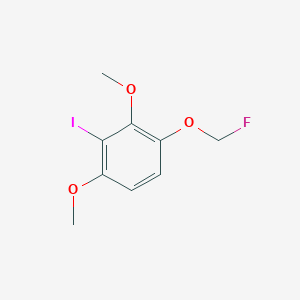
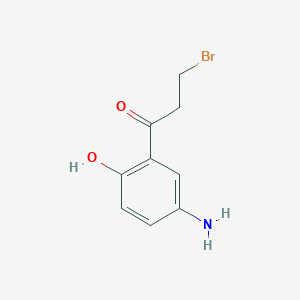


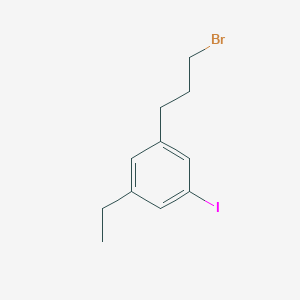

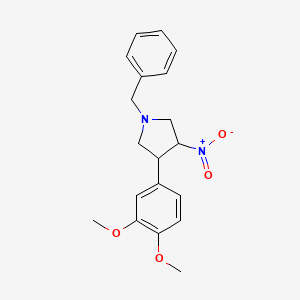
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)
